Aflatoxin B1-8,9-dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

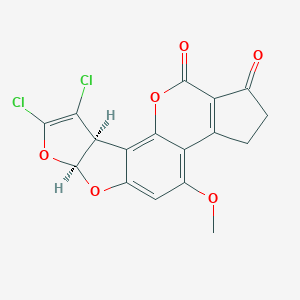

Aflatoxin B1-8,9-dichloride, also known as this compound, is a useful research compound. Its molecular formula is C17H10Cl2O6 and its molecular weight is 381.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

AFB1-8,9-dichloride serves as a critical compound in understanding the mechanisms of aflatoxin-induced toxicity and carcinogenesis. Studies have shown that AFB1 is metabolized to form reactive epoxides that can bind to DNA, leading to mutations and ultimately cancer. The 8,9-dichloride variant is particularly useful in elucidating the specific pathways through which AFB1 exerts its effects on cellular systems.

Case Study: DNA Adduct Formation

Research has demonstrated that AFB1-8,9-dichloride can form DNA adducts similar to those formed by AFB1 itself. For instance, a study involving transgenic mice revealed that exposure to AFB1 resulted in significant levels of DNA damage, with the formation of specific adducts such as AFB1-N7-guanine and AFB1-FAPY being quantified . The ability of AFB1-8,9-dichloride to mimic these interactions makes it an important tool for studying the mutagenic potential of aflatoxins.

Biochemical Studies

AFB1-8,9-dichloride is utilized in biochemical assays to investigate the enzymatic pathways involved in aflatoxin metabolism. Its interactions with various enzymes can provide insights into detoxification processes and the role of glutathione-S-transferases (GSTs) in mitigating aflatoxin toxicity.

Enzymatic Kinetics

In vitro studies have shown that certain species exhibit varying sensitivities to AFB1 metabolism. Ducks, for example, demonstrate a high conversion rate of AFB1 to its dihydrodiol form, which is linked to acute toxicity . The use of AFB1-8,9-dichloride in these studies allows researchers to assess the efficiency of detoxification pathways across different species.

Mutagenicity Studies

AFB1-8,9-dichloride has been pivotal in mutagenicity studies aimed at understanding how structural modifications influence the mutagenic potential of aflatoxins. It has been shown that specific mutations induced by AFB1 are characterized by GC→TA transversions in the p53 gene, a common mutation found in hepatocellular carcinoma (HCC) associated with aflatoxin exposure .

Table 1: Mutational Spectrum Induced by Aflatoxins

| Mutation Type | Frequency | Associated Compound |

|---|---|---|

| GC→TA | High | Aflatoxin B1 |

| GC→AT | Moderate | Aflatoxin B1 |

| Other | Variable | Aflatoxin derivatives |

Potential Therapeutic Applications

While primarily studied for its toxicological implications, there is emerging interest in exploring the therapeutic potential of modified aflatoxins like AFB1-8,9-dichloride. Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt cellular processes in pathogens.

Antimicrobial Activity

Research indicates that certain aflatoxin derivatives can exhibit antibacterial properties by interfering with bacterial DNA synthesis . This opens avenues for developing novel antimicrobial therapies based on structurally modified aflatoxins.

Eigenschaften

CAS-Nummer |

119718-03-5 |

|---|---|

Molekularformel |

C17H10Cl2O6 |

Molekulargewicht |

381.2 g/mol |

IUPAC-Name |

(3S,7S)-4,5-dichloro-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H10Cl2O6/c1-22-7-4-8-11(12-13(18)15(19)25-17(12)23-8)14-10(7)5-2-3-6(20)9(5)16(21)24-14/h4,12,17H,2-3H2,1H3/t12-,17+/m1/s1 |

InChI-Schlüssel |

TWAYMZIMOFMBAE-PXAZEXFGSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |

Isomerische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@H]5[C@@H](OC4=C1)OC(=C5Cl)Cl |

Kanonische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(OC4=C1)OC(=C5Cl)Cl |

Synonyme |

AFB1-8,9-dichloride AFB1Cl2 aflatoxin B1-8,9-dichloride aflatoxin-B1-8,9-dichloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.